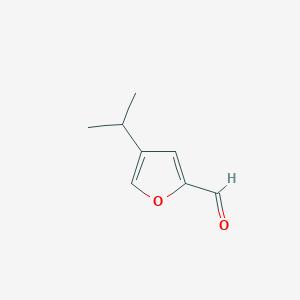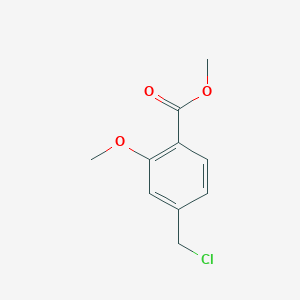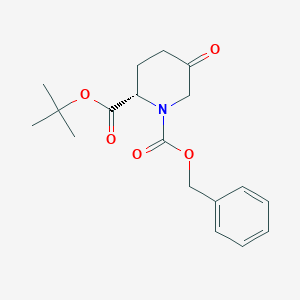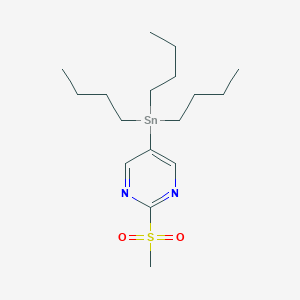
4-Isopropylfuran-2-carbaldehyde
Vue d'ensemble
Description
4-Isopropylfuran-2-carbaldehyde, also known as 2-Furancarboxaldehyde, 4-(1-methylethyl)-4-(1-methylethyl)-2-Furancarboxaldehyde, is a chemical compound with the molecular formula C8H10O2 . It is an isomer with the InChI code 1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
4-Isopropylfuran-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 138.17 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of furan compounds against both gram-positive and gram-negative bacteria . Furan-2-carbaldehyde may exhibit similar properties, making it a potential candidate for novel antibacterial agents.
Other Therapeutic Applications
Furan compounds have been explored for various other purposes, including muscle relaxants, diuretics, and anti-aging agents. While specific studies on furan-2-carbaldehyde are limited, its structural similarity suggests potential in these areas.
Safety and Hazards
The safety information for 4-Isopropylfuran-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Furan-2-carbaldehydes, a class of compounds to which 4-isopropylfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive compounds .
Mode of Action
The mode of action of 4-Isopropylfuran-2-carbaldehyde involves its use as a building block in the synthesis of bioactive compounds . Specifically, furan-2-carbaldehydes are used in ligand-free photocatalytic C–C bond cleavage processes . This suggests that 4-Isopropylfuran-2-carbaldehyde may interact with its targets through a similar mechanism, contributing to the formation of new C–C bonds under photocatalytic conditions .
Biochemical Pathways
Given its role as a building block in the synthesis of bioactive compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific bioactive compounds that are synthesized .
Result of Action
The molecular and cellular effects of 4-Isopropylfuran-2-carbaldehyde’s action would depend on the specific bioactive compounds that are synthesized using it as a building block . These effects could range widely depending on the nature of the bioactive compounds and their respective targets.
Action Environment
The action, efficacy, and stability of 4-Isopropylfuran-2-carbaldehyde can be influenced by various environmental factors. For instance, its use in ligand-free photocatalytic C–C bond cleavage suggests that light conditions could play a role in its action . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
Propriétés
IUPAC Name |
4-propan-2-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIHRJWAKWIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482776 | |
| Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylfuran-2-carbaldehyde | |
CAS RN |
16015-07-9 | |
| Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)



![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)




![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)

